molecular formula C18H11NS B14762148 7H-Benzo[e][1]benzothieno[3,2-b]indole CAS No. 314-99-8

7H-Benzo[e][1]benzothieno[3,2-b]indole

Cat. No.: B14762148
CAS No.: 314-99-8
M. Wt: 273.4 g/mol
InChI Key: YOUSHHFZKASOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Benzoebenzothieno[3,2-b]indole is a complex heterocyclic compound that belongs to the family of indole derivatives This compound is characterized by its unique fused ring structure, which includes benzene, thiophene, and indole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Benzoebenzothieno[3,2-b]indole can be achieved through several methods. One notable approach involves the palladium-catalyzed C–S bond formation via dehydrative–dehydrogenative double C–H sulfuration using sulfur powder . This method provides a novel approach for the preparation of benzothieno[2,3-b]indoles by trapping the dehydrogenated intermediates of cyclohexanones under an oxygen atmosphere .

Industrial Production Methods

While specific industrial production methods for 7H-Benzoebenzothieno[3,2-b]indole are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. Industrial production would likely involve continuous flow processes and advanced catalytic systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7H-Benzoebenzothieno[3,2-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur powder for sulfuration, palladium catalysts for C–S bond formation, and various oxidizing or reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce functional groups such as halogens, alkyl groups, or aryl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-Benzoebenzothieno[3,2-b]indole stands out due to its unique fused ring structure, which imparts distinct electronic properties and reactivity

Properties

CAS No.

314-99-8

Molecular Formula

C18H11NS

Molecular Weight

273.4 g/mol

IUPAC Name

3-thia-11-azapentacyclo[10.8.0.02,10.04,9.015,20]icosa-1(12),2(10),4,6,8,13,15,17,19-nonaene

InChI

InChI=1S/C18H11NS/c1-2-6-12-11(5-1)9-10-14-16(12)18-17(19-14)13-7-3-4-8-15(13)20-18/h1-10,19H

InChI Key

YOUSHHFZKASOIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=CC=CC=C5S4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.